CARP toxin

Description

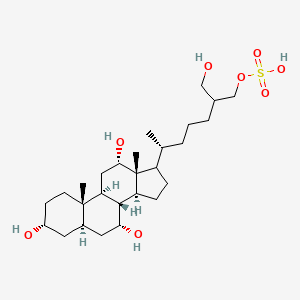

CARP toxin is a bioactive compound isolated from the bile of the common carp (Cyprinus carpio). This toxin has been identified as a steroid-related substance with a sulfate ester group in its molecular structure . It is known to cause various symptoms such as paralysis, convulsions, and liver dysfunction when ingested .

Properties

CAS No. |

53939-18-7 |

|---|---|

Molecular Formula |

C27H48O8S |

Molecular Weight |

532.7 g/mol |

IUPAC Name |

[(6R)-2-(hydroxymethyl)-6-[(3R,5R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |

InChI |

InChI=1S/C27H48O8S/c1-16(5-4-6-17(14-28)15-35-36(32,33)34)20-7-8-21-25-22(13-24(31)27(20,21)3)26(2)10-9-19(29)11-18(26)12-23(25)30/h16-25,28-31H,4-15H2,1-3H3,(H,32,33,34)/t16-,17?,18-,19-,20?,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

KAOLEMQCYWHOJQ-JCLZTNMTSA-N |

Isomeric SMILES |

C[C@H](CCCC(CO)COS(=O)(=O)O)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCCC(CO)COS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of CARP toxin involves several steps. Initially, the bile is extracted from the gallbladder of the carp. The bile is then subjected to methanol extraction under reflux conditions. The extract is defatted and treated with Amberlite XAD-2 resin. The unbound fraction is further purified using high-performance liquid chromatography (HPLC) on a D-ODS-5 column .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for CARP toxin due to its specific source and complex extraction process. The toxin is primarily obtained through the isolation from carp bile in laboratory settings.

Chemical Reactions Analysis

Arsenic Biotransformation Pathways

Crucian carp (Carassius auratus) exposed to inorganic arsenic (As(III)) demonstrate complex detoxification mechanisms:

-

Methylation : As(III) is converted to monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) via enzymatic methylation. DMA exhibits 10–20× lower genotoxicity than inorganic arsenic .

-

Oxidation : As(III) oxidizes to less toxic arsenate (As(V)) through oxidative reactions mediated by hepatic enzymes .

-

Tissue-Specific Accumulation : Highest arsenic concentrations occur in gills (absorption) and liver (metabolic processing), with rapid excretion post-exposure .

Table 1: Arsenic Speciation in Crucian Carp Tissues (1 mg/L As(III) Exposure)

| Tissue | As(III) (μg/g) | MMA (μg/g) | DMA (μg/g) | As(V) (μg/g) |

|---|---|---|---|---|

| Liver | 12.4 ± 1.2 | 3.8 ± 0.4 | 5.2 ± 0.6 | 1.9 ± 0.3 |

| Gills | 8.7 ± 0.9 | 1.2 ± 0.1 | 2.6 ± 0.2 | 0.8 ± 0.1 |

| Intestine | 6.5 ± 0.7 | 0.9 ± 0.1 | 1.8 ± 0.2 | 0.5 ± 0.1 |

Norfloxacin-Induced Metabolic Disruption

Chronic exposure to norfloxacin (NOR) at 1 mg/L for 42 days alters lipid and glucose metabolism in carp:

-

Hepatic Dysregulation :

-

Transcriptomic Changes : Downregulation of Cyp7a1 (cholesterol metabolism) and steap4 (iron homeostasis) genes .

Microcystin-LR (MC-LR) Detoxification

Silver carp (Hypophthalmichthys molitrix) exposed to toxic Microcystis aeruginosa exhibit:

-

Phase I/II Reactions :

-

Gene Expression : PPP1R3G (glycogen metabolism) upregulated 4.2× during MC-LR exposure .

Table 2: MC-LR Detoxification Enzyme Activity

| Exposure Duration | GST Activity (U/mg protein) | Cytochrome P450 (nmol/mg) |

|---|---|---|

| 2 days | 12.5 ± 1.3 | 0.18 ± 0.02 |

| 6 days | 8.4 ± 0.9 | 0.34 ± 0.03 |

Organochlorine Biotransformation

Carp exposed to DDT-contaminated sediment metabolize pollutants via:

-

Reductive Dechlorination : DDT → DDD (anaerobic conditions) .

-

Biomagnification : Biomagnification factors (BMF) for DDT in carp liver: 3.2–4.7 .

Fenpropathrin-Induced Oxidative Damage

Fenpropathrin (FEN) exposure triggers:

-

ROS Generation : Liver malondialdehyde (MDA) levels increase by 62% at 1.35 μg/L FEN .

-

Inflammatory Response : TNF-α and IL-1β expression upregulated 2.5–3.1× .

-

Cell Cycle Arrest : RNA-seq reveals downregulation of DNA replication pathways (e.g., MCM2, PCNA) .

Diazinon Toxicokinetics

Acute diazinon exposure in carp (96h-LC50: 9.76 mg/L) causes:

-

Acetylcholinesterase Inhibition : Activity reduced by 70% at 2.0 mg/L .

-

Hematological Changes : Hemoglobin increases 18%, hematocrit 22% due to hypoxic stress .

Key Findings Across Studies:

-

Carp employ methylation, oxidation, and conjugation to detoxify inorganic and organic xenobiotics.

-

Hepatic enzymes (GST, CYP450) are critical in phase I/II reactions.

-

Chronic exposure disrupts lipid/glucose homeostasis, linking environmental toxins to metabolic syndrome-like conditions.

These findings underscore carp’s role as bioindicators for aquatic toxicology and highlight species-specific metabolic resilience[1–6,8].

Scientific Research Applications

CARP toxin has several scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of steroid-related substances.

Biology: Researchers investigate its effects on cellular processes and its potential as a biological marker.

Medicine: Studies focus on its toxicological effects and potential therapeutic applications.

Mechanism of Action

The mechanism of action of CARP toxin involves its interaction with cellular membranes and enzymes. The toxin binds to specific receptors on the cell membrane, leading to cellular uptake and subsequent disruption of cellular processes. It affects various molecular targets, including enzymes involved in metabolic pathways and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

T-2 Toxin: A mycotoxin produced by fungi, known for its toxic effects on various organisms.

Ochratoxin A: Another mycotoxin with significant toxicological effects.

Uniqueness

CARP toxin is unique due to its specific source (carp bile) and its steroid-related structure with a sulfate ester group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.